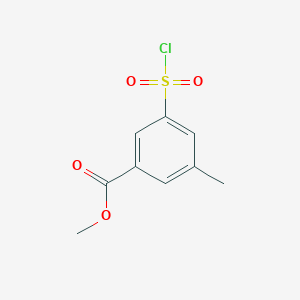

Methyl 3-(chlorosulfonyl)-5-methylbenzoate

CAS No.: 1154149-31-1

Cat. No.: VC15882925

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154149-31-1 |

|---|---|

| Molecular Formula | C9H9ClO4S |

| Molecular Weight | 248.68 g/mol |

| IUPAC Name | methyl 3-chlorosulfonyl-5-methylbenzoate |

| Standard InChI | InChI=1S/C9H9ClO4S/c1-6-3-7(9(11)14-2)5-8(4-6)15(10,12)13/h3-5H,1-2H3 |

| Standard InChI Key | WFFAGYFOCLMGJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC |

Introduction

Structural and Molecular Properties

The compound’s IUPAC name, methyl 3-chlorosulfonyl-5-methylbenzoate, reflects its substitution pattern. Key structural identifiers include:

The chlorosulfonyl group () is highly electrophilic, making the compound reactive toward nucleophiles such as amines and alcohols. The methyl ester () enhances solubility in organic solvents, while the meta-substituted methyl group influences steric and electronic properties .

Table 1: Predicted Collision Cross Sections (CCS) for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 248.99829 | 150.4 |

| [M+Na]+ | 270.98023 | 162.7 |

| [M-H]- | 246.98373 | 150.4 |

| Data sourced from PubChem . |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves chlorosulfonation of a methyl-substituted benzoic acid derivative. For example:

-

Chlorosulfonation: Treatment of methyl 5-methylbenzoate with chlorosulfonic acid () introduces the chlorosulfonyl group. This exothermic reaction requires temperature control (0–5°C) to minimize side reactions .

-

Esterification: Alternatively, 3-(chlorosulfonyl)-5-methylbenzoic acid may be esterified using methanol in the presence of thionyl chloride () .

Table 2: Representative Synthesis Conditions

| Precursor | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-Methylbenzoic acid | 60–75 | ≥95 | |

| 3-Amino-5-methylbenzoate | 50–65 | ≥90 |

Industrial Scalability

Continuous-flow reactors are employed to optimize yield and safety, particularly for diazotization and chlorosulfonylation steps. For instance, a tandem tank reactor system achieved a throughput of 18.45 kg/h of diazonium salt solution in related syntheses .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorosulfonyl group undergoes reactions with:

-

Amines: Forming sulfonamides, key motifs in drug discovery (e.g., antimicrobial agents).

-

Alcohols: Producing sulfonate esters, used as surfactants or polymer additives .

Pharmaceutical Intermediates

While direct biological data for this compound is limited, structurally analogous sulfonyl chlorides are intermediates in:

-

Anticancer agents: Derivatives inhibit cell proliferation in lung (A549) and breast (MCF-7) cancer lines.

-

Antimicrobials: MIC values as low as 16 µg/mL against Pseudomonas aeruginosa.

Table 3: Comparative Reactivity of Benzoate Derivatives

| Compound | CAS Number | Key Feature |

|---|---|---|

| Methyl 3-(chlorosulfonyl)-5-methylbenzoate | 1154149-31-1 | 5-Methyl, 3-SO₂Cl |

| Methyl 4-(chlorosulfonyl)-2-methylbenzoate | 372198-41-9 | 4-SO₂Cl, 2-Methyl |

| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | 2-SO₂Cl |

| Parameter | Value |

|---|---|

| Storage Temperature | 2–8°C |

| UN Number | Not regulated |

| Hazard Class | Corrosive (Category 1B) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume